molecular formula C26H29N3O B13399621 1,3-Dimethyl-4,5-diphenyl-2-(1-hydroxymethyl-2-phenylethyl)iminoimidazolidine

1,3-Dimethyl-4,5-diphenyl-2-(1-hydroxymethyl-2-phenylethyl)iminoimidazolidine

Cat. No.: B13399621
M. Wt: 399.5 g/mol
InChI Key: RAFFEHDNCQXIQG-UHFFFAOYSA-N
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Description

(S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol typically involves the following steps:

    Formation of the Imidazolidine Ring: The initial step involves the condensation of an appropriate diamine with a ketone or aldehyde to form the imidazolidine ring. This reaction is usually carried out under acidic conditions to facilitate the formation of the ring structure.

    Introduction of the Chiral Centers: The chiral centers are introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions, where phenyl halides react with the imidazolidine intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield an amine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and Friedel-Crafts catalysts (e.g., aluminum chloride).

Major Products

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.

Biology

The compound’s unique structure allows it to interact with various biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its chiral nature can be exploited to develop drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.

Industry

Industrially, the compound is used in the synthesis of fine chemicals and specialty materials. Its reactivity and functional groups make it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. The imidazolidine ring and phenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(((4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol
  • (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylbutan-1-ol
  • (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-(4-methylphenyl)propan-1-ol

Uniqueness

The uniqueness of (S)-2-(((4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol lies in its specific stereochemistry and functional groups. The combination of the imidazolidine ring, phenyl groups, and chiral centers gives it distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various chemical reactions.

Properties

IUPAC Name

2-[(1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFEHDNCQXIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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